Fmoc-d-2-amino-4-(ethylthio)butyric acid
Overview
Description
Fmoc-d-2-amino-4-(ethylthio)butyric acid: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which facilitates its incorporation into peptides. The molecular formula of this compound is C21H23NO4S, and it has a molecular weight of 385.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, such as dichloromethane, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of Fmoc-d-2-amino-4-(ethylthio)butyric acid may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) protocols to achieve high yields and purity. The use of Fmoc chemistry allows for the efficient and selective protection and deprotection of the amino group during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-d-2-amino-4-(ethylthio)butyric acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base, such as triethylamine (TEA).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Fmoc-d-2-amino-4-(ethylthio)butyric acid is widely used in the synthesis of peptides and peptidomimetics. Its Fmoc-protected form allows for the stepwise assembly of peptides using SPPS techniques .
Biology: In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate relationships. It serves as a building block for the synthesis of bioactive peptides and peptide-based inhibitors .
Medicine: this compound is employed in the development of therapeutic peptides and peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of the resulting compounds .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides for research and therapeutic purposes. Its compatibility with automated peptide synthesizers makes it a valuable tool for high-throughput peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-d-2-amino-4-(ethylthio)butyric acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions and ensuring the selective formation of peptide bonds.
Comparison with Similar Compounds
- Fmoc-d-2-amino-4-(methylthio)butyric acid
- Fmoc-d-2-amino-4-(benzylthio)butyric acid
- Fmoc-d-2-amino-4-(phenylthio)butyric acid
Uniqueness: Fmoc-d-2-amino-4-(ethylthio)butyric acid is unique due to the presence of the ethylthio group, which imparts specific chemical properties and reactivity. Compared to its analogs with different thio groups, the ethylthio derivative may exhibit distinct solubility, stability, and reactivity profiles, making it suitable for specific applications in peptide synthesis and modification .
Properties
IUPAC Name |
(2R)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOGMHQUYJONT-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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